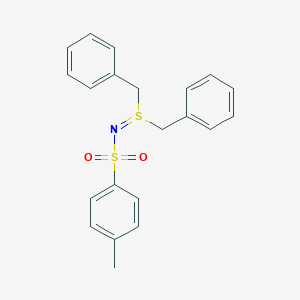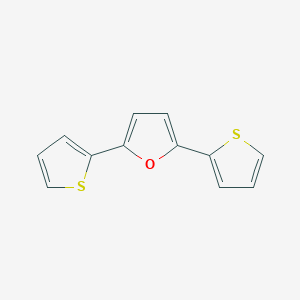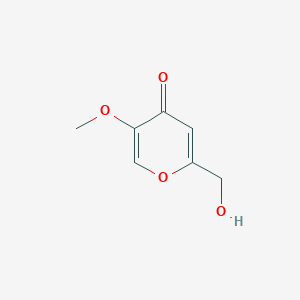
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Vue d'ensemble
Description
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-furaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyranone compound. The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(carboxymethyl)-5-methoxy-4H-pyran-4-one.
Reduction: The major product is 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyranone derivatives.
Applications De Recherche Scientifique
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can be compared with other similar compounds, such as:
5-hydroxymethylfurfural: Both compounds contain a hydroxymethyl group and a furan or pyran ring, but 5-hydroxymethylfurfural lacks the methoxy group and the ketone functionality.
2,5-dimethoxy-4H-pyran-4-one: This compound has two methoxy groups instead of one hydroxymethyl and one methoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWKLWEBQOOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283977 | |
| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-25-6 | |
| Record name | 6269-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the fragmentation pattern of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one?
A1: The mass spectra analysis of this compound (methyl kojate) reveals a distinct fragmentation pattern. The fragmentation process is initiated by a primary rearrangement of the molecular ion. Interestingly, this pattern is shared by other 3(5)-methoxy-4-pyrones, suggesting a common fragmentation mechanism for this class of compounds []. This knowledge is valuable for structural determination and identification of these compounds using mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




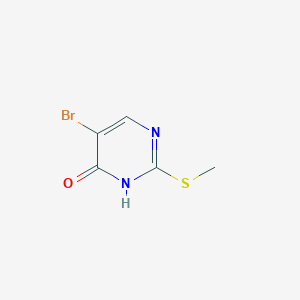



![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
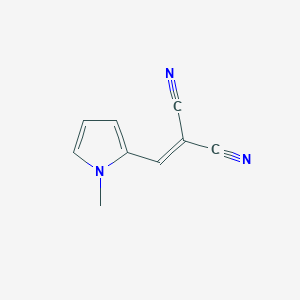
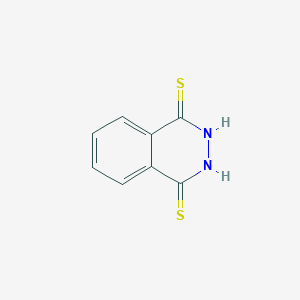

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
